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Compound of Interest

Compound Name: TNO003

Cat. No.: B12399829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TP003 is a notable small molecule modulator of GABAA receptors, initially investigated for its

potential anxiolytic properties. This technical guide provides a comprehensive overview of its

chemical structure, detailed synthesis pathways, and key experimental data. The information

presented herein is intended to serve as a valuable resource for researchers in neuroscience,

pharmacology, and medicinal chemistry, facilitating further investigation and development of

related compounds.

Chemical Structure and Properties
TP003, with the IUPAC name 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-

a]-pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile, is a complex heterocyclic compound. Its chemical

and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

2',4-Difluoro-5'-[8-fluoro-7-(1-

hydroxy-1-

methylethyl)imidazo[1,2-a]-

pyridin-3-yl]-[1,1'-biphenyl]-2-

carbonitrile

N/A

CAS Number 628690-75-5 N/A

Molecular Formula C23H16F3N3O N/A

Molecular Weight 407.39 g/mol N/A

SMILES String

N#CC1=CC(F)=CC=C1C2=CC

(C3=CN=C4C(F)=C(C(C)

(O)C)C=CN43)=CC=C2F

N/A

Synthesis Pathway
The synthesis of TP003 is a multi-step process involving the construction of the key

imidazo[1,2-a]pyridine core, followed by a Suzuki coupling to form the biphenyl structure. The

general synthetic scheme is outlined below. A detailed, step-by-step experimental protocol is

provided in the subsequent section.

Starting Material A
(Substituted Pyridine)

Intermediate 1
(Imidazo[1,2-a]pyridine core)

Cyclization

Starting Material B
(Bromo-imidazo-pyridine intermediate)

Reagent
TP003

(Final Product)

Suzuki Coupling

Starting Material C
(Boronic acid derivative)

Reagent
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Caption: General synthesis scheme for TP003.
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Detailed Experimental Protocol for the Synthesis of
TP003
The following protocol is a representative synthesis based on related procedures found in the

patent literature. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g.,

ethanol), add an equimolar amount of the corresponding α-bromoketone.

Heat the reaction mixture at reflux for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

imidazo[1,2-a]pyridine intermediate.

Step 2: Suzuki Coupling

In a reaction vessel, combine the imidazo[1,2-a]pyridine intermediate, the corresponding

boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g.,

K2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Heat the reaction mixture to reflux and stir for several hours until the starting materials are

consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and add water. Extract the aqueous layer with an

organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the final

compound, TP003.

Biological Activity and Experimental Data
TP003 is a non-selective benzodiazepine site agonist, demonstrating activity at multiple

GABAA receptor subtypes.[1] Its functional activity has been characterized through

electrophysiological studies.

Quantitative Data: In Vitro Pharmacology
The potency of TP003 at different GABAA receptor subtypes has been determined using

electrophysiological recordings in HEK293 cells expressing the respective receptor

combinations. The half-maximal effective concentrations (EC50) are summarized below.

GABAA Receptor Subtype EC50 (nM) Reference

α1β2γ2 20.3 [1]

α2β3γ2 10.6 [1]

α3β3γ2 3.24 [1]

α5β2γ2 5.64 [1]

Experimental Protocol: Electrophysiology
The following provides a general outline of the whole-cell patch-clamp electrophysiology

protocol used to determine the potency of TP003.

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with the

cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

The external solution contains standard physiological saline. The internal pipette solution

contains a chloride-based solution to allow for the measurement of GABAA receptor-

mediated currents.
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Drug Application: GABA (at a concentration that elicits a submaximal current, e.g., EC10)

and varying concentrations of TP003 are co-applied to the cells using a rapid solution

exchange system.

Data Analysis: The potentiation of the GABA-evoked current by TP003 is measured.

Concentration-response curves are generated, and the EC50 values are calculated by fitting

the data to a sigmoidal dose-response equation.

HEK293 Cell Culture

Transfection with
GABAA Receptor Subunit cDNAs

Whole-Cell Patch-Clamp Recording

Application of GABA (EC10) +
Varying Concentrations of TP003

Measurement of
GABA-Evoked Current Potentiation

Data Analysis:
Concentration-Response Curve & EC50 Calculation
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Caption: Experimental workflow for electrophysiological analysis of TP003.

In Vivo Studies: Behavioral Pharmacology
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TP003 has been evaluated in rodent models to assess its anxiolytic-like effects. These studies

typically involve administering the compound to mice and observing their behavior in

standardized anxiety paradigms.

Experimental Protocol: Mouse Behavioral Assays
The following is a general protocol for assessing the anxiolytic-like effects of TP003 in mice.

Animals: Adult male mice (e.g., C57BL/6J strain) are used. Animals are housed under

standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food

and water.

Drug Administration: TP003 is dissolved in a suitable vehicle (e.g., a mixture of DMSO,

Tween 80, and saline) and administered via an appropriate route (e.g., intraperitoneal

injection) at various doses. A vehicle control group is always included.

Behavioral Testing: A battery of behavioral tests for anxiety-like behavior is conducted, such

as:

Elevated Plus Maze (EPM): This test assesses the conflict between the natural tendency

of mice to explore a novel environment and their aversion to open, elevated spaces.

Anxiolytic compounds typically increase the time spent and the number of entries into the

open arms.

Open Field Test (OFT): This test measures general locomotor activity and anxiety-like

behavior. Anxiolytic drugs may increase the time spent in the center of the open field.

Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly

illuminated areas. Anxiolytic compounds tend to increase the time spent in the light

compartment.

Data Analysis: Behavioral parameters are recorded and analyzed using video-tracking

software. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare

the behavior of the drug-treated groups to the vehicle control group.
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Caption: Logical flow of in vivo behavioral assays for TP003.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and

biological characterization of TP003. The provided data and experimental protocols offer a solid

foundation for researchers interested in this compound and its analogs. Further research into
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the structure-activity relationships and optimization of the pharmacological profile of TP003 and

related molecules may lead to the development of novel therapeutic agents for anxiety and

other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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